molecular formula C12H14O4 B14591315 Methyl (2-oxo-3-phenylpropoxy)acetate CAS No. 61363-68-6

Methyl (2-oxo-3-phenylpropoxy)acetate

Cat. No.: B14591315
CAS No.: 61363-68-6
M. Wt: 222.24 g/mol
InChI Key: RHVWHNHBYLDHST-UHFFFAOYSA-N
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Description

Methyl (2-oxo-3-phenylpropoxy)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are often used in fragrances and flavorings. This particular compound is characterized by its phenyl group attached to a propoxy chain, which is further connected to a methyl acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-oxo-3-phenylpropoxy)acetate typically involves the esterification of 2-oxo-3-phenylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process. This method allows for better control over reaction conditions and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-oxo-3-phenylpropoxy)acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2-oxo-3-phenylpropanoic acid and methanol.

    Reduction: The ester can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Substitution: Amines, heat.

Major Products Formed

    Hydrolysis: 2-oxo-3-phenylpropanoic acid, methanol.

    Reduction: 2-oxo-3-phenylpropanol.

    Substitution: Amides of 2-oxo-3-phenylpropanoic acid.

Scientific Research Applications

Methyl (2-oxo-3-phenylpropoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Methyl (2-oxo-3-phenylpropoxy)acetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and molecular targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2-oxo-3-phenylpropoxy)acetate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl (2-oxo-3-phenylpropoxy)butyrate: Similar structure but with a butyrate group instead of an acetate group.

Uniqueness

Methyl (2-oxo-3-phenylpropoxy)acetate is unique due to its specific ester linkage and the presence of a phenyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

61363-68-6

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 2-(2-oxo-3-phenylpropoxy)acetate

InChI

InChI=1S/C12H14O4/c1-15-12(14)9-16-8-11(13)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

RHVWHNHBYLDHST-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COCC(=O)CC1=CC=CC=C1

Origin of Product

United States

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